1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone
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Overview
Description
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO5 and a molecular weight of 211.17 g/mol . It is characterized by the presence of a hydroxy group, a methoxy group, and a nitro group attached to a phenyl ring, along with an ethanone moiety. This compound is primarily used in scientific research and is not intended for medical, clinical, or cosmetic applications .
Preparation Methods
The synthesis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-3-methoxyacetophenone with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions typically include maintaining a low temperature to control the nitration process and prevent over-nitration .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, palladium catalysts, and sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies involving aromatic substitution reactions.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Although not used clinically, it is employed in medicinal chemistry research to develop potential therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the nitro group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways .
Comparison with Similar Compounds
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone can be compared with similar compounds such as:
1-(4-Hydroxy-3-methoxyphenyl)ethanone: Lacks the nitro group, making it less reactive in redox reactions.
1-(4-Hydroxy-3-nitrophenyl)ethanone: Lacks the methoxy group, affecting its hydrogen bonding capabilities.
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone: Similar structure but with different substitution patterns, leading to variations in reactivity and applications
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and research applications.
Biological Activity
1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone, with the molecular formula C₉H₉N₃O₄ and a molecular weight of 195.17 g/mol, is an organic compound notable for its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features several functional groups: a phenolic hydroxyl group, a methoxy group, and a nitro group attached to a phenyl ring. These groups contribute to its reactivity and biological interactions, making it a subject of interest in medicinal chemistry and organic synthesis.
Antioxidant Activity
This compound has demonstrated significant antioxidant properties. Studies indicate that it effectively scavenges free radicals, as evidenced by assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) test. The compound showed promising results in inhibiting lipid peroxidation and reducing oxidative stress in cellular models.
Antimicrobial Properties
Research has highlighted the compound's potential as an antibacterial and antifungal agent. Its mechanism of action may involve interaction with key biological targets such as enzymes or cell membranes. In vitro studies have shown that it exhibits activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, it has been tested against Staphylococcus aureus and Escherichia coli with notable efficacy .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It was found to mitigate neurotoxicity induced by lipopolysaccharides (LPS), suggesting potential therapeutic applications in neurodegenerative diseases. The presence of hydroxyl and methoxy groups likely enhances its interaction with neuronal receptors, thereby exerting protective effects against oxidative damage .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving the condensation of appropriate precursors under acidic conditions. For example, chalcone derivatives can be synthesized via one-step condensation reactions involving 4-hydroxy-3-methoxybenzaldehyde.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antioxidant Activity Study : A study demonstrated that this compound effectively reduced DPPH radical levels by over 70% at concentrations as low as 50 µM, indicating strong antioxidant capacity.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics for certain resistant bacterial strains .
- Neuroprotection Research : In cellular models exposed to neurotoxic agents, treatment with this compound resulted in a marked decrease in cell death rates compared to untreated controls, highlighting its potential role in neuroprotective therapies .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-(4-Methyl-3-nitrophenyl)ethanone | Methyl group instead of methoxy | Different reactivity due to lack of methoxy group |
1-(4-Hydroxy-3-methylphenyl)ethanone | Lacks methoxy and nitro groups | Altered biological activity profile |
1-(3-Nitrophenyl)ethanone | Lacks methoxy group | Different synthetic utility |
The specific arrangement of functional groups in this compound influences its reactivity and biological activities compared to these similar compounds.
Properties
IUPAC Name |
1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5(11)6-3-4-7(12)9(15-2)8(6)10(13)14/h3-4,12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMXLWJRXFETOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733707 |
Source
|
Record name | 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260785-45-2 |
Source
|
Record name | 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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